N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of fluorophenyl, morpholinoethyl, and thiophenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the fluorophenyl intermediate: This step involves the reaction of 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.
Morpholinoethylation: The 2-(4-fluorophenyl)ethanol is then reacted with morpholine in the presence of a suitable catalyst to form 2-(4-fluorophenyl)-2-morpholinoethanol.
Thiophenylmethylation: The thiophen-2-ylmethyl group is introduced through a reaction with thiophen-2-ylmethanol.
Oxalamide formation: Finally, the oxalamide linkage is formed by reacting the intermediate compounds with oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-(4-bromophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-(4-methylphenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Uniqueness
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-15-5-3-14(4-6-15)17(23-7-9-26-10-8-23)13-22-19(25)18(24)21-12-16-2-1-11-27-16/h1-6,11,17H,7-10,12-13H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIDICLLONEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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